molecular formula C21H19N5O2 B2902869 3-{[7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile CAS No. 1251676-07-9

3-{[7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile

Cat. No.: B2902869
CAS No.: 1251676-07-9
M. Wt: 373.416
InChI Key: SNTWTJCTGQTPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile is a naphthyridine derivative featuring a benzonitrile group at the 3-position and a morpholine-4-carbonyl substituent at the 3-position of the 1,8-naphthyridine core. The morpholine-4-carbonyl group enhances solubility and may improve binding affinity to biological targets due to its hydrogen-bonding capacity, while the benzonitrile moiety contributes to electronic and steric effects that modulate reactivity and interactions .

Properties

IUPAC Name

3-[[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-5-6-17-19(25-16-4-2-3-15(11-16)12-22)18(13-23-20(17)24-14)21(27)26-7-9-28-10-8-26/h2-6,11,13H,7-10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTWTJCTGQTPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C#N)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the morpholine carbonyl group: This step often involves the use of morpholine and a suitable carbonylating agent under controlled conditions.

    Attachment of the benzonitrile moiety: This can be done via a nucleophilic substitution reaction where the naphthyridine core reacts with a benzonitrile derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-{[7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzonitrile moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: This compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile involves its interaction with specific molecular targets. The naphthyridine core can interact with nucleic acids or proteins, potentially inhibiting their function. The morpholine carbonyl group may enhance the compound’s binding affinity to its target, while the benzonitrile moiety can participate in additional interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Structural Analogues in the 1,8-Naphthyridine Family

The following table highlights key structural differences between the target compound and related derivatives:

Compound Name Core Substituents Key Functional Groups Biological/Functional Relevance
3-{[7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile (Target) 7-Methyl, 3-(morpholine-4-carbonyl), 4-amino linked to 3-benzonitrile Morpholine-4-carbonyl, benzonitrile Potential antitumor, antibacterial activity
2-Fluoro-5-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile 7-Methyl, 3-(morpholine-4-carbonyl), 5-fluoro-benzonitrile Fluorine substituent Altered electronic properties, bioavailability
7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one (2c) 7-Methyl, 3-(morpholinomethyl), 2-phenyl, 4-ketone Morpholinomethyl, phenyl, ketone Inhibitory activity (e.g., kinase targets)
4-(((7-Methyl-4-oxo-2-phenyl-1,8-naphthyridin-3-yl)methyl)amino)benzenesulfonamide (2e) 7-Methyl, 4-oxo, 3-methylamino linked to sulfonamide Sulfonamide group Enhanced solubility, enzyme inhibition
Polymorph B of 2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-1,7-naphthyridine Pyrazolyl substituents, 3R-methylmorpholine Pyrazole, chiral methylmorpholine Pharmaceutical intermediate, solid-state stability

Key Observations :

  • The benzonitrile group in the target compound and its fluoro-substituted analog may influence π-π stacking interactions in biological targets or material applications.
  • Sulfonamide-containing derivatives (e.g., 2e ) exhibit higher solubility but lack the benzonitrile’s electronic effects, which are critical in OLED applications (as seen in TADF materials from benzonitrile derivatives) .

Physical and Spectroscopic Properties

  • Melting Points : Derivatives like 2c (mp 218–220°C) and 2e (mp 225–227°C) suggest that the target compound’s melting point may vary based on substituent polarity.
  • Spectroscopic Signatures: The morpholine-4-carbonyl group would likely show a strong C=O stretch at ~1650 cm⁻¹ in IR, distinct from morpholinomethyl’s C-O-C stretches (~1100 cm⁻¹) .

Biological Activity

3-{[7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile is a complex organic compound notable for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a naphthyridine core with a morpholine carbonyl group and a benzonitrile moiety , which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions:

  • Formation of the naphthyridine core : Achieved through cyclization reactions from appropriate precursors.
  • Introduction of the morpholine carbonyl group : Utilizes morpholine and a suitable carbonylating agent.
  • Attachment of the benzonitrile moiety : Conducted via nucleophilic substitution reactions.

This multi-step process allows for the fine-tuning of the compound's structure to enhance biological activity .

The biological activity of 3-{[7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile is primarily attributed to its interaction with specific molecular targets:

  • Nucleic Acids and Proteins : The naphthyridine core can interact with nucleic acids or proteins, potentially inhibiting their functions.
  • Binding Affinity : The morpholine carbonyl group enhances binding affinity to targets, while the benzonitrile moiety stabilizes the compound-target complex .

Anticancer Potential

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

  • Cell Lines Tested : A549 (non-small cell lung carcinoma) and NCI-H23.
  • Inhibition Potency : The compound showed IC50 values indicating effective inhibition of cell growth, with values ranging from 0.49 µM to 68.9 µM depending on structural modifications .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 3-{[7-Methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile:

  • Antiproliferative Activity : A study reported that derivatives similar to this compound effectively inhibited cancer cell proliferation through mechanisms such as apoptosis induction .
  • VEGFR Inhibition : Compounds with structural similarities demonstrated VEGFR-2 inhibitory activity, suggesting potential applications in cancer therapies targeting angiogenesis .
  • PARP1 Inhibition : Related naphthyridine derivatives have been evaluated as PARP1 inhibitors, showing promising results in BRCA-deficient cancer models .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values ranging from 0.49 µM to 68.9 µM
VEGFR InhibitionSignificant inhibition in various studies
PARP1 InhibitionHigh potency against BRCA-deficient cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.